molecular formula C15H13ClN2 B1663803 4-Quinolin-2-ylaniline CAS No. 22191-97-5

4-Quinolin-2-ylaniline

Cat. No.: B1663803
CAS No.: 22191-97-5
M. Wt: 256.73 g/mol
InChI Key: UYYPMQOFLJHJAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: BF-170 hydrochloride can be synthesized through a series of chemical reactions involving quinoline derivatives. The primary synthetic route involves the reaction of 2-chloroquinoline with 4-aminophenylboronic acid under palladium-catalyzed cross-coupling conditions. The resulting product is then treated with hydrochloric acid to obtain BF-170 hydrochloride .

Industrial Production Methods: Industrial production of BF-170 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: BF-170 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

CAS No.

22191-97-5

Molecular Formula

C15H13ClN2

Molecular Weight

256.73 g/mol

IUPAC Name

4-quinolin-2-ylaniline;hydrochloride

InChI

InChI=1S/C15H12N2.ClH/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15;/h1-10H,16H2;1H

InChI Key

UYYPMQOFLJHJAW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N.Cl

Pictograms

Corrosive; Irritant

Synonyms

2-(4-Aminophenyl)quinoline hydrochloride, NSC-168387 hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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